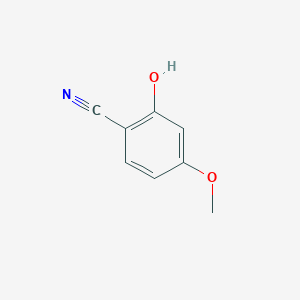
2-羟基-4-甲氧基苯甲腈
概述
描述
2-Hydroxy-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-methoxybenzonitrile involves oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methoxybenzonitrile is represented by the SMILES stringCOc1ccc(C#N)c(O)c1 . The InChI code is 1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3 .
科学研究应用
合成和化学转化
2-羟基-4-甲氧基苯甲腈作为各种有机化合物的合成前体。一个显著的途径包括从2-羟基-4-甲氧基苯甲腈衍生物开始合成取代的2-氨基-4-喹唑啉酮。这个过程涉及取代和水解,导致o-氟苯甲酸衍生物,进一步与N,N-二取代胍基脲缩合,得到2-氨基-4-喹唑啉酮衍生物(Fray et al., 2006)。此外,对对甲氧基苄醇进行电化学氰化反应,包括2-羟基-4-甲氧基苯甲腈,展示了它在电化学合成中的作用,在优化条件下提供高产率的芳基腈(Cao et al., 2019)。
分析化学应用
该化合物的衍生物,特别是与UV吸收剂如2-羟基-4-甲氧基苯甲酮相关的衍生物,使用先进技术如液相色谱-串联质谱(LC-MS/MS)在环境水样品中确定。这种分析程序强调了2-羟基-4-甲氧基苯甲腈衍生物在监测水生环境中UV过滤器的环境相关性(Negreira et al., 2009)。
材料科学和光物理性质
在材料科学中,研究2-羟基-4-甲氧基苯甲腈及其衍生物在光物理应用中的潜力。例如,对2-甲氧基苯甲腈的研究涉及双色共振增强双光子电离和质量分析阈电离光谱,为材料设计提供了关键的电子和结构性质的见解(Zhao et al., 2019)。
缓蚀
对与2-羟基-4-甲氧基苯甲腈密切相关的2-氨基苯-1,3-二氰衍生物的研究表明它们作为金属的缓蚀剂的有效性。这些研究揭示了这些化合物在腐蚀环境中显著延长金属寿命的潜力,展示了2-羟基-4-甲氧基苯甲腈衍生物在工业维护中的更广泛应用(Verma et al., 2015)。
染料敏化太阳能电池
4-甲氧基苯甲腈在染料敏化太阳能电池中的作用突显了2-羟基-4-甲氧基苯甲腈衍生物在可再生能源技术中的重要性。密度泛函理论(DFT)研究提供了这些化合物的电子结构和光伏特性的见解,表明它们在提高太阳能电池效率方面的实用性(Prakasam et al., 2013)。
安全和危害
2-Hydroxy-4-methoxybenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
2-hydroxy-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRYADKKCJHYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465344 | |
| Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methoxybenzonitrile | |
CAS RN |
39835-11-5 | |
| Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

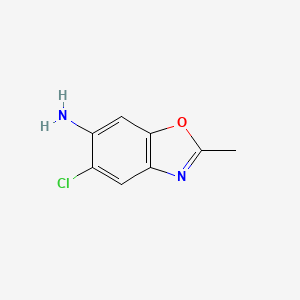

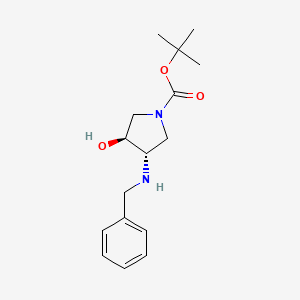

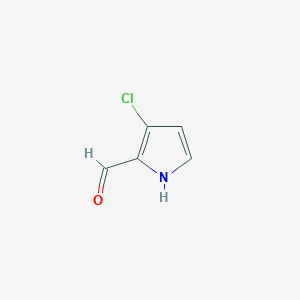

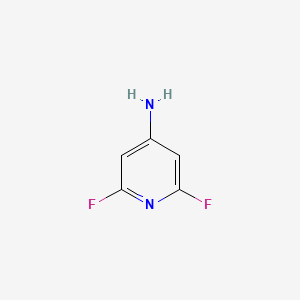
![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
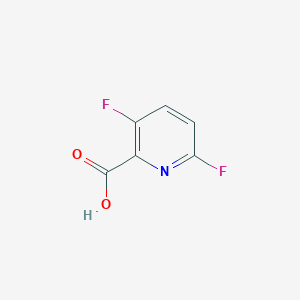
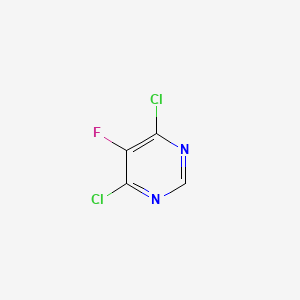
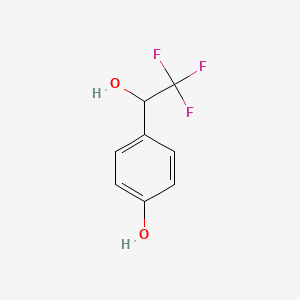
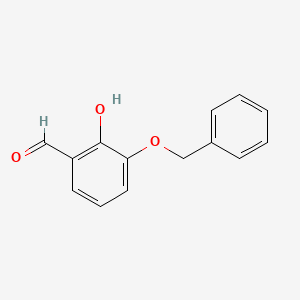
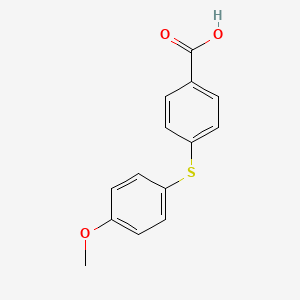
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)